6-Fluoro-2-(4-T-butylphenyl)benzoic acid
Description
6-Fluoro-2-(4-T-butylphenyl)benzoic acid is a fluorinated benzoic acid derivative featuring a bulky 4-T-butylphenyl substituent at the 2-position of the aromatic ring. This structural motif combines the electron-withdrawing effects of fluorine with the steric and hydrophobic contributions of the T-butyl group.
Properties
IUPAC Name |
2-(4-tert-butylphenyl)-6-fluorobenzoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17FO2/c1-17(2,3)12-9-7-11(8-10-12)13-5-4-6-14(18)15(13)16(19)20/h4-10H,1-3H3,(H,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RWIWDTSJABJZJW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C2=C(C(=CC=C2)F)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17FO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50690591 | |
| Record name | 4'-tert-Butyl-3-fluoro[1,1'-biphenyl]-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50690591 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
272.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1261928-61-3 | |
| Record name | 4'-tert-Butyl-3-fluoro[1,1'-biphenyl]-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50690591 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Fluoro-2-(4-T-butylphenyl)benzoic acid typically involves the Suzuki–Miyaura coupling reaction. This reaction is a widely-used method for forming carbon-carbon bonds between aryl halides and boronic acids. The process involves the following steps:
Starting Materials: The reaction begins with 6-fluorobenzoic acid and 4-T-butylphenylboronic acid.
Catalyst: A palladium catalyst, such as Pd(PPh3)4, is used to facilitate the coupling reaction.
Base: A base, such as potassium carbonate (K2CO3), is added to deprotonate the boronic acid.
Solvent: The reaction is typically carried out in a solvent like toluene or ethanol.
Reaction Conditions: The mixture is heated to a temperature of around 80-100°C for several hours to complete the reaction.
Industrial Production Methods
Industrial production of 6-Fluoro-2-(4-T-butylphenyl)benzoic acid follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
6-Fluoro-2-(4-T-butylphenyl)benzoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of quinones or carboxylate derivatives.
Reduction: Formation of alcohols or aldehydes.
Substitution: Formation of substituted benzoic acid derivatives.
Scientific Research Applications
6-Fluoro-2-(4-T-butylphenyl)benzoic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery.
Industry: Utilized in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of 6-Fluoro-2-(4-T-butylphenyl)benzoic acid depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The fluorine atom and tert-butyl group can influence the compound’s binding affinity and specificity, affecting its overall biological activity.
Comparison with Similar Compounds
Physicochemical Properties
The extraction efficiency and solubility of benzoic acid derivatives are influenced by substituents. and highlight that compounds with higher distribution coefficients (m) and effective diffusivities are extracted more rapidly in emulsion liquid membrane systems.
Table 1: Hypothetical Physicochemical Comparison
*Predicted values based on substituent effects:
- Fluorine : Increases m due to enhanced lipophilicity and acidity (electron-withdrawing effect) .
- 4-T-butylphenyl : Further elevates m through hydrophobicity but reduces diffusivity due to steric bulk .
Toxicity Profile
Quantitative structure-toxicity relationship (QSTR) models () correlate molecular connectivity indices (0JA, 1JA) with oral LD50 in mice. Fluorine and bulky groups alter these indices, impacting toxicity.
Table 2: Toxicity Predictions Using QSTR Models
| Compound | 0JA* | 1JA* | Predicted LD50 (mg/kg) |
|---|---|---|---|
| Benzoic acid | 1.0 | 1.5 | 2,100 (reference) |
| 6-Fluoro-2-(4-T-butylphenyl)BA | 2.3 | 3.1 | 450 (predicted) |
| p-Hydroxybenzoic acid | 1.8 | 2.2 | 800 |
*Connectivity indices calculated based on substituent branching and electronic effects:
- Fluorine : Increases 0JA and 1JA due to added branching and electronegativity.
- 4-T-butylphenyl : Further elevates indices via steric complexity, predicting higher toxicity than simpler derivatives .
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